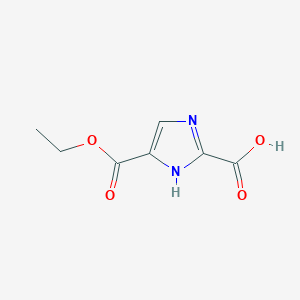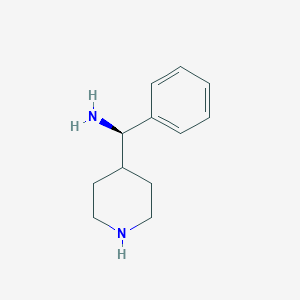
(R)-Phenyl(piperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Phenyl(piperidin-4-yl)methanamine is a chiral amine compound that features a phenyl group attached to a piperidine ring, which is further connected to a methanamine group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(piperidin-4-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reductive amination of phenylacetaldehyde with piperidine, followed by resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ®-Phenyl(piperidin-4-yl)methanamine may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is crucial to ensure the production of the desired enantiomer with high purity and yield. Solvent selection, temperature control, and reaction time optimization are key factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-Phenyl(piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(piperidin-4-yl)methanone, while reduction could produce various secondary or tertiary amines.
Applications De Recherche Scientifique
®-Phenyl(piperidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in receptor binding assays and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-Phenyl(piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors (GPCRs) and alter signal transduction processes, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and are studied for their biological activities, such as activation of hypoxia-inducible factor 1 pathways.
1,4-Disubstituted piperidines: These compounds are evaluated for their antimalarial properties and selectivity for resistant Plasmodium falciparum.
N-substituted piperidin-4-yl-methanamine derivatives: These compounds are explored for their potential as CXCR4 chemokine receptor antagonists.
Uniqueness
®-Phenyl(piperidin-4-yl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and piperidine groups. This structural combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(R)-phenyl(piperidin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m0/s1 |
Clé InChI |
PGUAFNQWXXXBAO-LBPRGKRZSA-N |
SMILES isomérique |
C1CNCCC1[C@H](C2=CC=CC=C2)N |
SMILES canonique |
C1CNCCC1C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




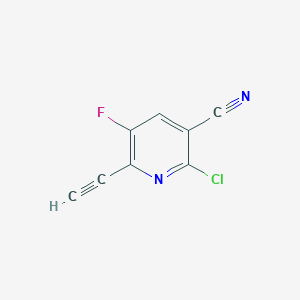
![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
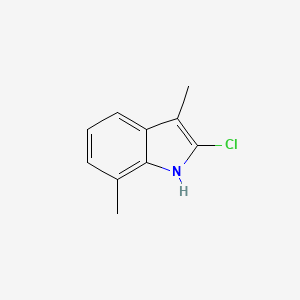
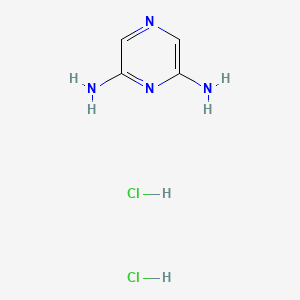


![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)

